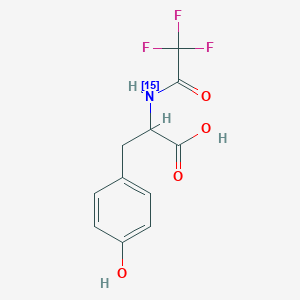
N-Trifluoro acetyl-DL-tyrosine-15N
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Trifluoro acetyl-DL-tyrosine-15N is a labeled amino acid derivative, where the nitrogen atom is isotopically labeled with nitrogen-15. This compound is used in various scientific research applications due to its unique properties and isotopic labeling.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Trifluoro acetyl-DL-tyrosine-15N typically involves the acylation of DL-tyrosine with trifluoroacetic anhydride in the presence of a base. The reaction is carried out under controlled conditions to ensure the incorporation of the nitrogen-15 isotope. The reaction conditions often include:
Solvent: Anhydrous dichloromethane or another suitable organic solvent.
Base: Triethylamine or pyridine to neutralize the acid by-products.
Temperature: The reaction is usually conducted at low temperatures (0-5°C) to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: To accommodate the increased volume of reactants.
Purification: Techniques such as crystallization, recrystallization, and chromatography are employed to achieve high purity.
Quality Control: Analytical methods like HPLC, NMR, and mass spectrometry are used to ensure the product meets the required specifications.
化学反应分析
Types of Reactions
N-Trifluoro acetyl-DL-tyrosine-15N undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The trifluoroacetyl group can be reduced under specific conditions.
Substitution: The trifluoroacetyl group can be substituted with other acyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Acyl chlorides or anhydrides in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of new acyl derivatives with different functional groups.
科学研究应用
N-Trifluoro acetyl-DL-tyrosine-15N is widely used in scientific research, including:
Chemistry: As a labeled compound in NMR studies to investigate molecular structures and dynamics.
Biology: In metabolic studies to trace the incorporation and transformation of amino acids in biological systems.
Medicine: In drug development and pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: In the production of labeled compounds for various analytical applications.
作用机制
The mechanism of action of N-Trifluoro acetyl-DL-tyrosine-15N involves its incorporation into biological systems where it can be traced using isotopic labeling techniques. The molecular targets and pathways include:
Enzymatic Reactions: The compound can be incorporated into proteins and peptides, allowing the study of enzymatic processes.
Metabolic Pathways: It can be used to trace metabolic pathways and understand the fate of amino acids in cells.
相似化合物的比较
Similar Compounds
N-Trifluoro acetyl-DL-tyrosine: Without the nitrogen-15 label.
N-Trifluoro acetyl-L-tyrosine: The L-isomer of the compound.
N-Trifluoro acetyl-D-tyrosine: The D-isomer of the compound.
Uniqueness
N-Trifluoro acetyl-DL-tyrosine-15N is unique due to its isotopic labeling with nitrogen-15, which allows for specific tracing and analysis in various scientific studies. This isotopic labeling provides a distinct advantage in NMR and mass spectrometry studies, making it a valuable tool in research.
属性
分子式 |
C11H10F3NO4 |
|---|---|
分子量 |
278.19 g/mol |
IUPAC 名称 |
3-(4-hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)(15N)amino]propanoic acid |
InChI |
InChI=1S/C11H10F3NO4/c12-11(13,14)10(19)15-8(9(17)18)5-6-1-3-7(16)4-2-6/h1-4,8,16H,5H2,(H,15,19)(H,17,18)/i15+1 |
InChI 键 |
MSIICIIOIIEGNY-XPOOIHDOSA-N |
手性 SMILES |
C1=CC(=CC=C1CC(C(=O)O)[15NH]C(=O)C(F)(F)F)O |
规范 SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl (3S,4'R)-5-bromo-3'-(cyClohexanecarbonyl)-1-methyl-2-oxospiro[indoline-3,2'-thiazolidine]-4'-carboxylate](/img/structure/B12942379.png)
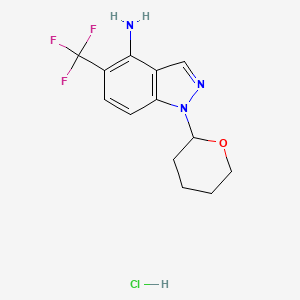
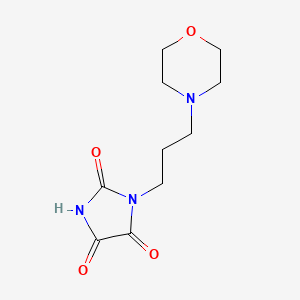
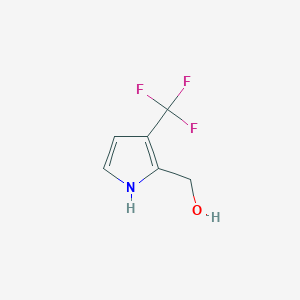
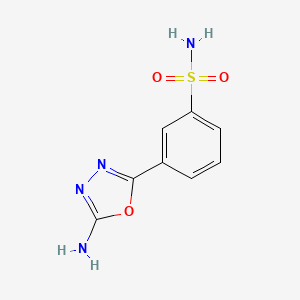
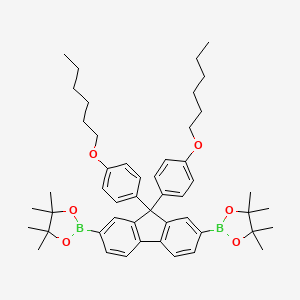
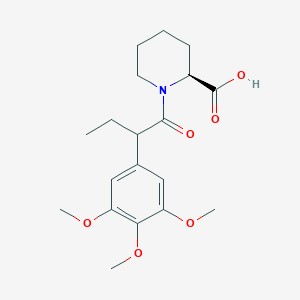
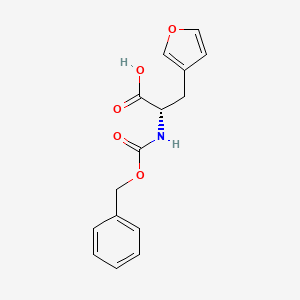
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12942439.png)

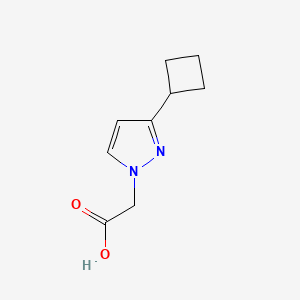
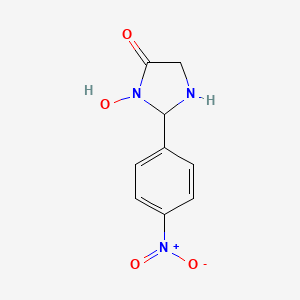
![2H-Imidazo[5,1-B][1,3]oxazine](/img/structure/B12942456.png)

